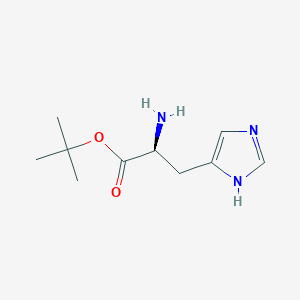

![molecular formula C15H15ClN2O4S B2795971 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-23-9](/img/structure/B2795971.png)

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound . The exact purpose or use of this compound is not specified in the search results.

Synthesis Analysis

Unfortunately, the synthesis process for this compound is not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results .Aplicaciones Científicas De Investigación

Photostability and Generation of Phenyl Cations

4-Chloroaniline and its N,N-dimethyl derivative, related to the chemical structure of 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, are photostable in nonpolar media but undergo efficient photoheterolysis in polar solvents. This process generates triplet phenyl cations, which are significant in organic reactions and materials science (Guizzardi et al., 2001).

Peroxidation of 4-Chloroaniline

Formation of Quinone Derivatives

The peroxidation of 4-chloroaniline leads to the production of quinone derivatives. This study is relevant to understanding the oxidative transformations of chloroaniline compounds in various environments (Holland & Saunders, 1968).

Photoinduced Ionic Arylation

Arylation of Olefins

The photoinduced generation of triplet phenyl cations from 4-chloroaniline derivatives leads to arylated products. This process is significant in synthetic organic chemistry for creating complex organic structures (Mella et al., 2001).

Electrochemical Oxidation

Electrochemical Synthesis of Sulfonamide Derivatives

The electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures is a method for synthesizing sulfonamide derivatives, relevant in medicinal chemistry and materials science (Mohamadighader et al., 2020).

Synthesis and Reactivity of Chalcone Derivatives

Chalcone Derivative Synthesis

The reaction of 4-chloroaniline with various aldehydes forms chalcone derivatives. These compounds are of interest in the study of their antimicrobial properties and potential applications in medicinal chemistry (Patel et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMAEIAAMVYRPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795888.png)

![2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2795889.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2795891.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide](/img/structure/B2795892.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)

![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)

![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)

![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2795908.png)

![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)